

# A Head-to-Head Comparison of Lesinurad and Verinurad as URAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



In the landscape of therapeutic options for hyperuricemia in gout, selective uric acid reabsorption inhibitors (SURIs) that target the urate transporter 1 (URAT1) have emerged as a significant advancement. **Lesinurad** and verinurad are two such agents that have undergone extensive clinical evaluation. This guide provides a detailed, data-driven comparison of these two URAT1 inhibitors, tailored for researchers, scientists, and drug development professionals.

### **Mechanism of Action**

Both **lesinurad** and verinurad function by inhibiting URAT1, a key transporter responsible for the reabsorption of uric acid in the proximal tubule of the kidneys.[1][2] By blocking URAT1, these drugs increase the fractional excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[3][4] While sharing the same primary mechanism, subtle differences in their interaction with the transporter and their overall pharmacological profile may influence their clinical application.[5] **Lesinurad** also inhibits organic anion transporter 4 (OAT4), another transporter involved in uric acid homeostasis.[1][6]





Click to download full resolution via product page

Caption: Mechanism of Action of URAT1 Inhibitors.

### **Preclinical and In Vitro Data**

Preclinical studies have been instrumental in characterizing the potency and selectivity of these inhibitors. Verinurad has been described as a high-affinity inhibitor of URAT1.[7]

| Parameter   | Lesinurad             | Verinurad                     |
|-------------|-----------------------|-------------------------------|
| URAT1 IC50  | 3.36 μM (human)[8]    | 25 nM[9]                      |
| Selectivity | Also inhibits OAT4[6] | Highly selective for URAT1[2] |

## **Clinical Efficacy**

Clinical trials have evaluated both **lesinurad** and verinurad as monotherapy and in combination with xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat.



#### **Lesinurad** Clinical Trial Data

The CLEAR 1 and CLEAR 2 phase III trials evaluated **lesinurad** in combination with allopurinol in patients with an inadequate response to allopurinol alone.[10] The CRYSTAL trial assessed **lesinurad** in combination with febuxostat in patients with tophaceous gout.[11]

| Trial                 | Treatment Arm                     | Primary Endpoint                                 | Result    |
|-----------------------|-----------------------------------|--------------------------------------------------|-----------|
| CLEAR 1               | Lesinurad 200 mg +<br>Allopurinol | % patients with sUA<br><6.0 mg/dL at 6<br>months | 54.2%[12] |
| Placebo + Allopurinol | 27.9%[12]                         |                                                  |           |
| CLEAR 2               | Lesinurad 200 mg +<br>Allopurinol | % patients with sUA<br><6.0 mg/dL at 6<br>months | 55.4%[12] |
| Placebo + Allopurinol | 23.3%[12]                         |                                                  |           |
| CRYSTAL               | Lesinurad 200 mg +<br>Febuxostat  | % patients with sUA<br><5.0 mg/dL at 6<br>months | 56.6%[11] |
| Placebo + Febuxostat  | 46.8%[11]                         |                                                  |           |

#### Verinurad Clinical Trial Data

Phase II trials have investigated verinurad's efficacy, both as monotherapy and in combination with XOIs.



| Trial                                              | Treatment Arm                                  | Primary Endpoint                          | Result                                        |
|----------------------------------------------------|------------------------------------------------|-------------------------------------------|-----------------------------------------------|
| Phase II Monotherapy<br>(Study 1)                  | Verinurad 12.5 mg                              | % change in sUA from baseline at 12 weeks | -34.4%[13]                                    |
| Placebo                                            | +1.2%[13]                                      |                                           |                                               |
| Phase II Monotherapy<br>(Study 2 - Japan)          | Verinurad 15 mg                                | % change in sUA from baseline at 16 weeks | -55.8%[13]                                    |
| Placebo                                            | -2.4%[13]                                      |                                           |                                               |
| Phase IIa<br>Combination with<br>Allopurinol       | Verinurad 20 mg +<br>Allopurinol 300 mg        | Max % decrease in sUA from baseline       | 74%[14]                                       |
| Allopurinol 300 mg<br>alone                        | 40%[14]                                        |                                           |                                               |
| Phase 2a<br>Combination with<br>Febuxostat (Japan) | Verinurad (dose-<br>dependent) +<br>Febuxostat | sUA lowering                              | Greater than febuxostat alone (P < 0.001)[15] |

### **Safety and Tolerability**

A key consideration for URAT1 inhibitors is the potential for renal adverse events, particularly when used as monotherapy. This is thought to be due to the rapid increase in urinary uric acid excretion.

#### **Lesinurad** Safety Profile

In clinical trials, **lesinurad** was generally well-tolerated, especially at the 200 mg dose in combination with an XOI, where the adverse event profile was comparable to the XOI alone. [10] However, a higher incidence of reversible serum creatinine elevations was observed.[10] Monotherapy with **lesinurad** 400 mg was associated with a high incidence of serum creatinine elevations and renal-related adverse events, leading to the recommendation that it should not be used as monotherapy.[16]

Verinurad Safety Profile



Similarly, verinurad monotherapy has been associated with renal-related treatment-emergent adverse events.[17] However, when combined with an XOI, verinurad has been generally well-tolerated, with no instances of significant serum creatinine elevation reported in some combination studies.[14][18]

| Adverse Event                                   | Lesinurad                                            | Verinurad                                                   |
|-------------------------------------------------|------------------------------------------------------|-------------------------------------------------------------|
| Renal-related TEAEs<br>(monotherapy)            | Occurred with 400 mg dose[16]                        | More common than placebo[19]                                |
| Serum Creatinine Elevations (monotherapy)       | 24.3% with 400 mg dose (1.5x baseline)[16]           | Observed, leading to recommendation against monotherapy[17] |
| Serious Adverse Events<br>(combination therapy) | Generally comparable to XOI alone at 200 mg dose[20] | No serious adverse events reported in a phase IIa study[14] |

# **Experimental Protocols**

The clinical trials cited in this guide generally followed a randomized, double-blind, placebocontrolled design.



Click to download full resolution via product page

Caption: Generalized Clinical Trial Workflow.

Key Methodological Components:

 Patient Population: Adult patients with gout and hyperuricemia, often with an inadequate response to XOI monotherapy.[10]



- Intervention: Oral administration of the URAT1 inhibitor (lesinurad or verinurad) or placebo,
   in combination with a stable dose of an XOI (e.g., allopurinol ≥300 mg/day).[10]
- Primary Endpoint: The proportion of patients achieving a target sUA level (e.g., <6.0 mg/dL or <5.0 mg/dL) at a specified time point (e.g., 6 months).[11][16]</li>
- Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), with a
  particular focus on renal events, and regular laboratory assessments including serum
  creatinine.[10]

## **Comparative Summary**



Click to download full resolution via product page

Caption: **Lesinurad** vs. Verinurad at a Glance.

Both **lesinurad** and verinurad have demonstrated efficacy in lowering sUA levels in patients with gout, particularly when used as adjunct therapy to XOIs. Verinurad appears to be a more potent inhibitor of URAT1 based on in vitro data. The key challenge for both agents is managing the risk of renal adverse events, which has led to the conclusion that they are best suited for combination therapy rather than monotherapy. The choice between these agents in a clinical or developmental context would likely depend on a comprehensive evaluation of their long-term safety profiles, drug-drug interaction potential, and overall risk-benefit assessment in specific patient populations.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lesinurad Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics, pharmacodynamics, and tolerability of verinurad, a selective uric acid reabsorption inhibitor, in healthy adult male subjects PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lesinurad: A significant advancement or just another addition to existing therapies of gout? PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 PMC [pmc.ncbi.nlm.nih.gov]
- 8. SAT0521 Lesinurad, an Inhibitor of the Uric Acid Transporter URAT1 and A Potential Therapy for Gout, Requires URAT1 Phenylalanine 365 for High Affinity Inhibition | Annals of the Rheumatic Diseases [ard.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. Lesinurad, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of Lesinurad in Allopurinol Standard of Care Inadequate Responders (CLEAR 1 and 2) - ACR Meeting Abstracts [acrabstracts.org]
- 11. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of verinurad, a selective URAT1 inhibitor, for the treatment of patients with gout and/or asymptomatic hyperuricemia in the United States and Japan: Findings from two phase II trials PubMed [pubmed.ncbi.nlm.nih.gov]



- 14. rmdopen.bmj.com [rmdopen.bmj.com]
- 15. Verinurad combined with febuxostat in Japanese adults with gout or asymptomatic hyperuricaemia: a phase 2a, open-label study PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout Drugs in Context [drugsincontext.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Lesinurad and Verinurad as URAT1 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10764080#head-to-head-study-of-lesinurad-and-verinurad-as-urat1-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com



